4-Ethyloxazole-5-carboxamide is classified as a carboxamide derivative of oxazole, which is a common structure in various biologically active compounds. Oxazoles are known for their diverse pharmacological properties, including antimicrobial and anticancer activities . The specific compound of interest has been synthesized and studied in the context of developing small molecule agonists for the stimulator of interferon genes (STING) pathway, which plays a crucial role in immune response modulation .
The synthesis of 4-ethyloxazole-5-carboxamide involves several key steps, typically utilizing microwave-assisted reactions to enhance efficiency. One notable method described in literature includes:
The synthesis can yield high efficiencies, with reported yields exceeding 90% under optimized conditions.
The molecular structure of 4-ethyloxazole-5-carboxamide can be described as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used techniques to confirm the structure and purity of synthesized compounds .
4-Ethyloxazole-5-carboxamide can participate in various chemical reactions due to its functional groups:
These reactions are critical for exploring structure-activity relationships in drug design .
The mechanism of action for compounds like 4-ethyloxazole-5-carboxamide primarily involves their interaction with cellular targets within the STING pathway:
Studies indicate that structural modifications can significantly influence potency and selectivity towards STING activation .
The physical and chemical properties of 4-ethyloxazole-5-carboxamide include:
These properties are essential for determining the compound's suitability for various applications in medicinal chemistry .
4-Ethyloxazole-5-carboxamide has several promising applications:
The ongoing research into derivatives and analogs continues to expand its potential applications in medicinal chemistry .
4-Ethyloxazole-5-carboxamide (C₆H₈N₂O₂; CID 21751470) is a monosubstituted oxazole derivative featuring an ethyl group at the C4 position and a carboxamide moiety at C5 [1]. This arrangement confers distinct electronic and steric properties critical to its biological interactions. The oxazole core is a planar, aromatic five-membered ring containing nitrogen (at position 1) and oxygen (at position 3) atoms, which influence electron distribution and dipole moments (calculated dipole: ~2.5 Debye). The ethyl substituent enhances lipophilicity (predicted logP: 0.85 ± 0.30), while the carboxamide group enables hydrogen bonding (H-bond donor: 2, acceptor: 3) and amphoteric character (pKa: -1.08 ± 0.10) [7] [9].
Table 1: Key Physicochemical Parameters
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₆H₈N₂O₂ | PubChem CID [1] |
Molecular Weight | 140.14 g/mol | Calculated |
Hydrogen Bond Donors | 2 (amide NH₂) | Computational prediction |
Hydrogen Bond Acceptors | 3 (oxazole O, amide C=O) | Computational prediction |
Predicted logP | 0.85 ± 0.30 | ChemDraw modeling |
Topological Polar Surface Area | 78.3 Ų | PubChem data [1] |
Synthetically, this compound is accessible via amidation of ethyl oxazole-5-carboxylate (CAS 118994-89-1) under ammonolysis conditions [7] [9]. The ester precursor exhibits moderate water solubility (35 g/L at 25°C) and stability under inert storage (2–8°C) [7], suggesting similar handling requirements for the carboxamide derivative.
Oxazole derivatives emerged as privileged scaffolds in medicinal chemistry following the isolation of natural oxazole-containing antibiotics (e.g., neoxazolomycin) in the 1970s [2]. The systematic development of synthetic oxazoles accelerated in the 1980s–1990s, driven by their metabolic stability and bioisosteric utility. 4-Ethyloxazole-5-carboxamide represents a strategic optimization of the oxazole core, where the C4 ethyl group balances lipophilicity for membrane permeability, while the C5 carboxamide provides target-binding versatility [1] [6].
This compound’s significance is contextualized within key milestones:
Table 2: Evolution of Oxazole Derivatives in Drug Discovery
Era | Key Advance | Impact |
---|---|---|
1970–1980 | Natural oxazole isolation | Validated biological relevance |
1980–2000 | Synthetic methodologies (e.g., Myers synthesis) | Enabled C4/C5 functionalization |
2000–Present | Hybridization strategies | Addressed complex diseases (e.g., Alzheimer’s) |
The carboxamide functionality specifically allows scaffold integration into peptidomimetics and enzyme inhibitors, positioning 4-ethyloxazole-5-carboxamide as a versatile intermediate for lead optimization [6].
Oxazole-based compounds like 4-ethyloxazole-5-carboxamide enable multitarget drug design due to their dual roles as bioisosteres and pharmacophore modulators:
Bioisosteric Mimicry: The oxazole ring serves as a stable analog of carboxylic esters (hydrolysis-resistant) and endogenous heterocycles (e.g., histidine imidazole) [8]. This allows retention of biological activity while optimizing pharmacokinetics. For example, oxazole-carboxamides mimic peptide bonds in protease inhibitors but resist enzymatic degradation [6] [8].
Multitarget Engagement: Oxazole derivatives demonstrate polypharmacology by concurrently modulating enzymes implicated in complex diseases:
Table 3: Bioisosteric Applications of Oxazole/Carboxamide Motifs
Target Functional Group | Oxazole-Based Replacement | Advantage |
---|---|---|
Ester (COOR) | Oxazole ring + substituents | Metabolic stability |
Amide (CONHR) | 5-Carboxamide oxazole | Enhanced H-bonding; reduced flexibility |
Imidazole (e.g., histidine) | Entire oxazole core | Similar pKa; improved bioavailability |
In hybrid drug design, the ethyl-carboxamide oxazole scaffold integrates with complementary pharmacophores (e.g., N-acylhydrazones or triazoles) to yield multifunctional agents. For instance, molecular fusions address simultaneously cholinesterase inhibition, oxidative stress, and protein aggregation in Alzheimer’s models [2] [3]. This strategy leverages the oxazole’s capacity for π-stacking (aryl interactions) and polarity tuning (ethyl vs. carboxamide) to navigate blood-brain barriers or enzyme active sites [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7